Propargyl alpha-L-fucopyranoside
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Overview
Description
Propargyl alpha-L-fucopyranoside is a chemical compound that belongs to the class of fucopyranosides, which are derivatives of fucose, a hexose deoxy sugar This compound is characterized by the presence of a propargyl group attached to the alpha-L-fucopyranoside moiety The propargyl group is a functional group with the structure HC≡C-CH2-, which is known for its reactivity in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propargyl alpha-L-fucopyranoside typically involves the coupling of a propargyl group with an alpha-L-fucopyranoside derivativeIn this method, this compound is synthesized by reacting propargyl alcohol with an alpha-L-fucopyranoside derivative in the presence of a copper catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Propargyl alpha-L-fucopyranoside undergoes various types of chemical reactions, including:
Substitution Reactions: The propargyl group can participate in nucleophilic substitution reactions, where the triple bond acts as an electrophile.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions, such as the CuAAC reaction, forming triazoles.
Oxidation and Reduction Reactions: The propargyl group can be oxidized to form carbonyl compounds or reduced to form alkanes.
Common Reagents and Conditions
Cu(I) Catalysts: Used in cycloaddition reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Triazoles: Formed from cycloaddition reactions.
Carbonyl Compounds: Formed from oxidation reactions.
Alkanes: Formed from reduction reactions.
Scientific Research Applications
Propargyl alpha-L-fucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in click chemistry.
Medicine: Investigated for its potential therapeutic applications, including its role in drug delivery systems and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of propargyl alpha-L-fucopyranoside involves its interaction with specific molecular targets and pathways. The propargyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. Additionally, the compound can participate in click chemistry reactions, forming stable triazole linkages that can alter the properties of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Propargyl beta-D-galactopyranoside: Another propargylated sugar derivative with similar reactivity.
Propargyl alpha-D-glucopyranoside: A compound with a similar structure but different sugar moiety.
Propargyl alpha-L-rhamnopyranoside: A related compound with a different sugar component.
Uniqueness
Propargyl alpha-L-fucopyranoside is unique due to its specific sugar moiety (alpha-L-fucose) and the presence of the propargyl group, which imparts distinct reactivity and biological activity. Its ability to participate in click chemistry and form stable triazole linkages makes it particularly valuable in synthetic and biological applications .
Properties
IUPAC Name |
(2S,3S,4R,5S,6R)-2-methyl-6-prop-2-ynoxyoxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O5/c1-3-4-13-9-8(12)7(11)6(10)5(2)14-9/h1,5-12H,4H2,2H3/t5-,6+,7+,8-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZDJWONINIPAQ-JTPBWFLFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC#C)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OCC#C)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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